molecular formula C9H14O B14636906 4-Butylcyclopent-2-en-1-one CAS No. 54814-22-1

4-Butylcyclopent-2-en-1-one

Cat. No.: B14636906
CAS No.: 54814-22-1
M. Wt: 138.21 g/mol
InChI Key: IIGNBWMKJHTGGF-UHFFFAOYSA-N
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Description

4-Butylcyclopent-2-en-1-one is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with a butyl group attached to the fourth carbon and a ketone functional group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This method yields derivatives of cyclopent-2-en-1-one in one step with reasonable yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Butylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

4-Butylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cycloalkenes.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Butylcyclopent-2-en-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the cyclopentene ring can undergo various transformations. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacks the ketone and butyl group.

    Cyclopentene: An unsaturated cyclic hydrocarbon similar to 4-Butylcyclopent-2-en-1-one but without the butyl group and ketone.

    Cyclopentanone: Contains a ketone group but lacks the butyl group and double bond.

Uniqueness

This compound is unique due to the presence of both a butyl group and a ketone functional group on a cyclopentene ring. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

54814-22-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-butylcyclopent-2-en-1-one

InChI

InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h5-6,8H,2-4,7H2,1H3

InChI Key

IIGNBWMKJHTGGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)C=C1

Origin of Product

United States

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